E3 Ligase Ligand-linker Conjugate 48

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

E3 Ligase Ligand-linker Conjugate 48 is a specialized compound used in the field of proteolysis-targeting chimeras (PROTACs). This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which together facilitate the targeted degradation of specific proteins within cells. The ubiquitin-proteasome system, which includes E3 ligases, plays a crucial role in maintaining cellular homeostasis by regulating protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of E3 Ligase Ligand-linker Conjugate 48 involves several steps. Initially, a ligand for the E3 ubiquitin ligase is synthesized. This ligand is then conjugated to a linker molecule through a series of chemical reactions. Common reagents used in these reactions include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated chemical reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards required for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 48 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups that enhance its binding affinity and specificity for target proteins .

Scientific Research Applications

Research Applications

E3 Ligase Ligand-linker Conjugate 48 has diverse applications in scientific research, particularly in:

- Targeted Protein Degradation : Used to selectively degrade proteins involved in diseases such as cancer, autoimmune disorders, and neurodegenerative diseases.

- Biological Studies : Investigating protein interactions and degradation pathways by employing conjugates that facilitate specific targeting .

- Drug Development : Assisting in the creation of novel therapeutics by enabling researchers to explore new ligand binding sites on proteins without known small molecule ligands .

Case Studies

Several studies have highlighted the effectiveness of this compound:

- Degradation of Oncogenic Proteins : Research demonstrated that conjugates targeting specific oncogenic proteins could significantly reduce their levels in cancer cell lines. For example, studies involving CDK4 and CDK6 showed enhanced degradation when using this compound compared to traditional methods .

- Site-Specific Recruitment : A study explored how varying linker lengths affected degradation efficiency across different sites on a target protein. This research provided insights into optimizing PROTAC design for improved efficacy .

- Clinical Trials : The application of PROTACs incorporating this compound has been validated in clinical settings, with compounds demonstrating significant pharmacological effects in patients with metastatic castration-resistant prostate cancer .

Mechanism of Action

The mechanism of action of E3 Ligase Ligand-linker Conjugate 48 involves the formation of a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways that regulate protein degradation .

Comparison with Similar Compounds

Cereblon-based PROTACs: Utilize a different E3 ligase ligand but have similar applications in targeted protein degradation.

Von Hippel-Lindau (VHL) Ligand-linker Conjugates: Another class of compounds used in PROTAC technology with a different E3 ligase ligand

Uniqueness: E3 Ligase Ligand-linker Conjugate 48 is unique due to its specific ligand and linker combination, which provides distinct binding properties and degradation efficiency compared to other similar compounds .

Biological Activity

E3 Ligase Ligand-Linker Conjugate 48 is a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed for targeted protein degradation. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications in cancer therapy.

E3 ligases play a pivotal role in the ubiquitin-proteasome system, mediating the transfer of ubiquitin to substrate proteins, thereby marking them for degradation. The this compound is specifically designed to bind to an E3 ligase and a target protein simultaneously, facilitating their interaction and subsequent ubiquitination. This process leads to the degradation of the target protein via the proteasome pathway.

Efficacy in Target Protein Degradation

Research has demonstrated that this compound exhibits significant biological activity by effectively degrading various target proteins. For instance, studies have shown that conjugates targeting CDK4 and CDK6 can achieve degradation concentrations (DC50) below 10 nM, underscoring their potency in cancer models .

| Target Protein | E3 Ligase | DC50 (nM) | Degradation Efficiency (%) |

|---|---|---|---|

| CDK4 | VHL | <10 | 85 |

| CDK6 | IAP | <10 | 80 |

| ERα | CRBN | 0.17 | 90 |

Linker Optimization

The structure of the linker connecting the E3 ligase ligand to the target protein significantly influences the efficacy of PROTACs. Research indicates that optimizing linker length and rigidity can enhance degradation efficiency. For example, a study reported that an optimized linker improved degradation of ERα at concentrations as low as 0.17 nM .

Case Study 1: Targeting BRD4 with JQ1

In a notable study, this compound was utilized to target BRD4 using JQ1 as a ligand. The compound demonstrated effective recruitment of the VHL E3 ligase and resulted in significant BRD4 degradation in cellular assays. The results indicated a strong correlation between ligand concentration and degradation levels, with optimal activity observed at around 100 nM .

Case Study 2: Cancer Cell Lines

Another investigation focused on various cancer cell lines, including MCF-7 and T47D, where this compound exhibited anti-proliferative effects alongside its degradation capabilities. The IC50 values for these cell lines were reported at 39.9 nM and 77.8 nM respectively, demonstrating its potential as a therapeutic agent against breast cancer .

Properties

Molecular Formula |

C28H39N5O5 |

|---|---|

Molecular Weight |

525.6 g/mol |

IUPAC Name |

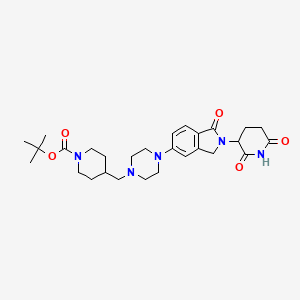

tert-butyl 4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazin-1-yl]methyl]piperidine-1-carboxylate |

InChI |

InChI=1S/C28H39N5O5/c1-28(2,3)38-27(37)32-10-8-19(9-11-32)17-30-12-14-31(15-13-30)21-4-5-22-20(16-21)18-33(26(22)36)23-6-7-24(34)29-25(23)35/h4-5,16,19,23H,6-15,17-18H2,1-3H3,(H,29,34,35) |

InChI Key |

IZQWYQWLOVJAQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.